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Introduction
(Asp)2-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a highly

sensitive fluorogenic substrate for executioner caspases, primarily caspase-3 and caspase-7.

These caspases are key proteases involved in the execution phase of apoptosis, or

programmed cell death.[1][2][3] The activation of caspase-3 and -7 from their zymogen forms is

a critical event, leading to the cleavage of numerous cellular proteins and ultimately, the

dismantling of the cell.[1][2] Due to its central role, the detection of caspase-3/7 activity is a

reliable hallmark of apoptosis. This application note describes the use of (Asp)2-Rhodamine
110 for the high-throughput screening (HTS) of compounds that modulate caspase activity, a

critical area in drug discovery for cancer, neurodegenerative disorders, and inflammatory

diseases.

Principle of the Assay
The assay is based on the enzymatic cleavage of the (Asp)2-Rhodamine 110 substrate by

active caspases. The substrate itself is essentially non-fluorescent. It consists of two aspartic

acid residues linked to the amino groups of a rhodamine 110 (R110) molecule, effectively

quenching its fluorescence.[4][5]

The cleavage process occurs in two sequential steps:

Step 1: An active caspase-3 or -7 enzyme cleaves one of the aspartic acid residues, yielding

a mono-aspartic acid-R110 intermediate. This intermediate is weakly fluorescent.
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Step 2: A second enzymatic cleavage removes the remaining aspartic acid residue, releasing

the free Rhodamine 110 molecule.[4][6]

Free Rhodamine 110 is a highly fluorescent dye. The resulting increase in fluorescence

intensity is directly proportional to the amount of active caspase-3/7 in the sample.[7] This

"add-mix-measure" format is homogenous and easily adaptable for automated HTS in multiwell

plate formats (e.g., 96, 384, or 1536-well plates).[7]

Performance Characteristics
The (Asp)2-Rhodamine 110 assay offers robust performance for high-throughput screening

applications. Key quantitative parameters are summarized below.

Table 1: Spectroscopic and Performance Data for the (Asp)2-Rhodamine 110 Assay

Parameter Value Reference

Substrate (Asp)2-Rhodamine 110

Target Enzymes Caspase-3, Caspase-7 [5]

Excitation Wavelength (max) ~496-498 nm [4][5][6]

Emission Wavelength (max) ~520-521 nm [4][5][6]

Assay Format
Homogeneous, Fluorometric,

Endpoint or Kinetic
[6][7]

Recommended pH 7.0 - 7.5 [4]

Assay Quality (Z'-factor) Typically > 0.7 [8][9]

Key Concepts in HTS Assay Quality: The Z'-Factor
A critical metric for evaluating the quality of an HTS assay is the Z'-factor.[8][10] It provides a

statistical measure of the separation between the positive and negative control signals, taking

into account the data variation within each control group.[8][10][11]

The formula for the Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|
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Where:

μp and σp are the mean and standard deviation of the positive control.

μn and σn are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z'-Factor Values

Z'-Factor Value
Assay
Classification

Suitability for HTS Reference

1.0
Ideal Assay

(theoretical)
Perfect for HTS [9][11]

0.5 ≤ Z' < 1.0 Excellent Assay Confident screening [8][9][11]

0 < Z' < 0.5
Marginal / Doable

Assay

Screening is possible,

but may have higher

false positive/negative

rates

[8][9][11]

Z' ≤ 0 Unsuitable Assay
Not useful for

screening
[9][11]

An assay with a Z'-factor of 0.7 or greater is generally considered robust and reliable for high-

throughput screening campaigns.

Apoptotic Signaling Pathway Involving Caspase-3/7
(Asp)2-Rhodamine 110 is a substrate for executioner caspases that are activated by two

primary signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor)

pathways. Both pathways converge on the activation of caspase-3.[1][12][13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/
https://academic.oup.com/bioinformatics/article/36/22-23/5299/6042703
https://assay.dev/2023/12/12/on-hts-z-factor/
https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/
https://academic.oup.com/bioinformatics/article/36/22-23/5299/6042703
https://assay.dev/2023/12/12/on-hts-z-factor/
https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/
https://academic.oup.com/bioinformatics/article/36/22-23/5299/6042703
https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/
https://academic.oup.com/bioinformatics/article/36/22-23/5299/6042703
https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://en.wikipedia.org/wiki/Caspase_3
https://www.researchgate.net/figure/Caspase-3-activation-via-the-intrinsic-and-extrinsic-apoptotic-pathways-Intrinsic_fig1_248705290
https://www.researchgate.net/figure/Apoptosis-pathways-Activation-of-caspase-3-leading-to-the-cleavage-of-nuclear-and_fig1_8945986
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extrinsic Pathway

Intrinsic Pathway

Execution Phase

Death Ligand
(e.g., FasL, TNF)

Death Receptor
(e.g., Fas, TNFR1)

Binding

DISC Formation
(FADD, Pro-Caspase-8)

Recruitment

Active Caspase-8

Cleavage &
Activation

Active Caspase-3 / 7

Activation

Cellular Stress
(e.g., DNA Damage)

Mitochondrion

Signal

Cytochrome c
(released)

Apoptosome
(Apaf-1, Cytochrome c,

Pro-Caspase-9)

Assembly

Active Caspase-9

Cleavage &
Activation

Activation

(Asp)2-Rhodamine 110
(Non-fluorescent)

Cleavage

Apoptosis
(Cell Dismantling)

Cleavage of
Cellular Proteins

Rhodamine 110
(Fluorescent)

 

Click to download full resolution via product page

Caption: The convergence of intrinsic and extrinsic apoptosis pathways on Caspase-3/7.
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Protocols
Reagent Preparation

1X Assay Buffer: Prepare a buffer suitable for caspase activity (e.g., 20 mM HEPES, 10 mM

KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4). Just before use, add DTT to a final

concentration of 10 mM.

(Asp)2-Rhodamine 110 Substrate Stock (10 mM): Dissolve the substrate in DMSO. Store

protected from light at -20°C.

Substrate Working Solution (50 µM): Dilute the 10 mM stock solution 1:200 in 1X Assay

Buffer. Prepare this solution fresh for each experiment.

Cell Lysis Buffer: 1X Assay Buffer containing a mild non-ionic detergent (e.g., 0.1% Triton X-

100 or NP-40).

Positive Control: Recombinant active Caspase-3 or cell lysate from cells treated with a

known apoptosis inducer (e.g., staurosporine).

Negative Control: Assay buffer or lysate from untreated cells. For inhibitor screening, this

would be the enzyme reaction without the test compound.

Inhibitor Control (Optional): A known caspase-3 inhibitor like Ac-DEVD-CHO can be used to

confirm signal specificity.[6]

High-Throughput Screening Workflow for Caspase-3
Inhibitors
The following protocol is designed for a 384-well plate format. Volumes should be adjusted

proportionally for other plate types (e.g., for a 96-well plate, multiply all volumes by 4).[7][14]
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Plate Preparation

Enzymatic Reaction

Data Acquisition & Analysis

1. Dispense Compounds
(e.g., 100 nL of test compounds

in DMSO to assay wells)

3. Add Enzyme
(10 µL of Caspase-3

in Assay Buffer)

2. Dispense Controls
(DMSO to positive/negative

control wells)

4. Pre-incubation
(15 min at RT)

(Allows compound-enzyme interaction)

5. Initiate Reaction
(10 µL of Substrate Working Solution)

6. Incubate
(60 min at 37°C, protected from light)

7. Read Fluorescence
(Ex: 498 nm, Em: 521 nm)

8. Data Analysis
(Calculate % Inhibition, Z'-factor)

Click to download full resolution via product page

Caption: A typical HTS workflow for identifying caspase-3 inhibitors.
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Detailed Protocol for Cell-Based Caspase-3/7 Activity
Assay (384-well format)
This protocol is for measuring caspase activity in cells cultured in multiwell plates.

Table 3: Protocol for Cell-Based Caspase-3/7 Assay
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Step Procedure Details and Notes

1. Cell Culture & Treatment

Plate cells (e.g., 5,000-10,000

cells/well in 20 µL) and culture

overnight. Treat cells with test

compounds or apoptosis

inducers for the desired time.

Include wells for positive (e.g.,

staurosporine-treated) and

negative (vehicle-treated)

controls.

2. Reagent Equilibration

Thaw all required reagents and

allow them to equilibrate to

room temperature.

Ensure the Substrate Working

Solution is prepared fresh and

protected from light.

3. Assay Initiation

Add 20 µL of a 2X Assay/Lysis

Buffer containing 50 µM

(Asp)2-Rhodamine 110

substrate to each well.

This single addition lyses the

cells and delivers the

substrate. The final substrate

concentration will be 25 µM.

4. Incubation

Mix briefly on a plate shaker

(300-500 rpm for 30 seconds).

Incubate the plate for 1-2

hours at 37°C, protected from

light.

Incubation time can be

optimized based on cell type

and treatment. Kinetic reads

can also be performed.

5. Fluorescence Measurement
Read the plate using a

fluorescence plate reader.

Use excitation wavelength of

~498 nm and emission

wavelength of ~521 nm.

6. Data Analysis

1. Subtract the average

fluorescence of blank wells

(media only). 2. Calculate the

fold-change in fluorescence

relative to the negative control.

3. For inhibitor screens,

calculate percent inhibition. 4.

Calculate the Z'-factor using

positive and negative controls

to validate assay quality.

Percent Inhibition = [1 -

(Signal_compound -

Signal_neg) / (Signal_pos -

Signal_neg)] * 100

Conclusion
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The (Asp)2-Rhodamine 110 assay provides a sensitive, robust, and cost-effective method for

measuring caspase-3/7 activity in a high-throughput format. Its simple "add-mix-measure"

protocol and excellent statistical performance (high Z'-factor) make it an ideal choice for

primary screening and lead optimization campaigns in drug discovery programs targeting the

apoptotic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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